1-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide
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Description
1-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H20FNO3S2 and its molecular weight is 369.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Conformations
Compounds with complex molecular structures, including those with tetrahydro-2H-pyran rings and sulfonamide groups, are subjects of synthesis and structural analysis. For example, a study on the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines detailed the molecular conformations and hydrogen bonding patterns in such compounds (B. K. Sagar et al., 2017). These findings contribute to understanding the structural characteristics essential for the activity of related molecules.
Regio- and Stereoselective Chemical Reactions
The chemical reactivity of molecules containing methanesulfonate groups, especially in glycosylation reactions, demonstrates the utility of these functionalities in achieving regio- and stereoselective outcomes. A study highlighted the role of borinic acid catalysts in the selective coupling of glycosyl methanesulfonates, showcasing the importance of these reactions in synthetic chemistry (Kyan A. D’Angelo & M. Taylor, 2016).
Fluoroalkyl Group Incorporation
The incorporation of fluoroalkyl groups into molecules, such as through the addition of methanesulfenyl fluoride to alkenes, represents another area of research relevance. Such reactions are crucial for introducing fluorinated substituents into organic compounds, potentially affecting their physical, chemical, and biological properties (G. Haufe et al., 1992).
Catalytic Applications and Biological Activity
Research on the catalytic and biological activities of molecules featuring sulfonamide, fluorophenyl, and tetrahydro-2H-pyran functionalities can inform their potential applications. For instance, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane shows the synthetic utility of these compounds in producing enantiopure fluorinated molecules (Wen-Bo Liu et al., 2009).
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c18-16-4-2-1-3-14(16)12-24(20,21)19-13-17(6-8-22-9-7-17)15-5-10-23-11-15/h1-5,10-11,19H,6-9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWCSGVDFHHSHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.